3-Amino-5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione
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Overview
Description
3-Amino-5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione is a chemical compound characterized by its unique molecular structure, which includes an imidazolidine ring and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl derivative. This is followed by the formation of the imidazolidine ring through cyclization reactions. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques helps in maintaining consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like alkyl halides or sulfonates.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Amino-5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of treatments for various diseases, including neurodegenerative disorders and cancer.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 3-Amino-5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-5-[4-(fluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione
3-Amino-5-[4-(chloromethoxy)phenyl]-5-methylimidazolidine-2,4-dione
3-Amino-5-[4-(bromomethoxy)phenyl]-5-methylimidazolidine-2,4-dione
Uniqueness: 3-Amino-5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione stands out due to the presence of the difluoromethoxy group, which imparts unique chemical and physical properties compared to its analogs. This difference can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-amino-5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O3/c1-11(8(17)16(14)10(18)15-11)6-2-4-7(5-3-6)19-9(12)13/h2-5,9H,14H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWVNEADTSTZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)N)C2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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